molecular formula C8H6FN3 B6646040 5-Fluoroquinoxalin-2-amine

5-Fluoroquinoxalin-2-amine

Cat. No. B6646040
M. Wt: 163.15 g/mol
InChI Key: YFMBNGARZGVVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoroquinoxalin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a fluorinated derivative of quinoxaline, which is a heterocyclic compound with a wide range of biological activities. The synthesis of 5-Fluoroquinoxalin-2-amine is a complex process that involves several steps, and it has been the subject of many research studies.

Scientific Research Applications

5-Fluoroquinoxalin-2-amine has been the subject of several research studies due to its potential applications in various fields. One of the most promising applications is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anticancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. It works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and disrupting the cell cycle.
Another potential application of 5-Fluoroquinoxalin-2-amine is in the field of materials science. This compound has been used as a building block for the synthesis of new materials with unique properties, such as fluorescence and conductivity. It has also been used as a dopant in organic semiconductors, which are used in electronic devices such as solar cells and transistors.

Mechanism of Action

The mechanism of action of 5-Fluoroquinoxalin-2-amine is not fully understood, but studies have suggested that it works by inhibiting several key enzymes and signaling pathways in cancer cells. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 5-Fluoroquinoxalin-2-amine has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is necessary for the normal functioning of cells. It also disrupts the cell cycle, which is the process by which cells divide and grow. In addition, it has been shown to inhibit the formation of new blood vessels, which is necessary for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Fluoroquinoxalin-2-amine in lab experiments is its potent anticancer activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments. It is also relatively expensive compared to other compounds used in research.

Future Directions

There are several future directions for research on 5-Fluoroquinoxalin-2-amine. One area of research is to further investigate its mechanism of action and identify new targets for its anticancer activity. Another area of research is to develop new derivatives of this compound with improved properties, such as increased potency and reduced toxicity. Additionally, research can be conducted to explore its potential applications in other fields, such as materials science and drug delivery.

Synthesis Methods

The synthesis of 5-Fluoroquinoxalin-2-amine is a multi-step process that involves the use of various reagents and catalysts. One of the most common methods for synthesizing this compound is through the reaction of 2-aminopyridine with 1,2-dibromo-1-fluoroethane in the presence of a palladium catalyst. This reaction produces 5-Fluoroquinoxalin-2-amine as the main product, along with some intermediate compounds. Other methods that have been reported in the literature include the use of different starting materials and catalysts, such as copper and nickel.

properties

IUPAC Name

5-fluoroquinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMBNGARZGVVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.